Superior Uterine β₂-Selectivity
In a head-to-head comparison, hexoprenaline demonstrated superior chronotropic β₂-selectivity compared to fenoterol, ritodrine, and salbutamol. The rise in maternal pulse rate, a direct measure of β₁-mediated cardiac stimulation, was significantly less after hexoprenaline administration (P < 0.001) when drugs were given at doses producing an equivalent effect on uterine activity [1]. This quantifies its enhanced therapeutic index for tocolysis.
| Evidence Dimension | Maternal pulse rate increase (tachycardia) as a measure of β₁ cardiac stimulation |
|---|---|
| Target Compound Data | Hexoprenaline produced a significantly smaller increase in maternal pulse rate (P < 0.001) |
| Comparator Or Baseline | Fenoterol, Ritodrine, Salbutamol (all caused a greater increase in maternal pulse rate) |
| Quantified Difference | Statistically significant difference (P < 0.001) |
| Conditions | Intravenous bolus in 10 patients at term; doses equivalent in effect on uterine activity |
Why This Matters
This quantifies a superior safety margin for hexoprenaline, demonstrating less cardiac stimulation for the same level of uterine relaxation, which is critical for minimizing adverse cardiovascular events in clinical use.
- [1] Lipshitz J, Baillie P, Davey DA. A comparison of the uterine beta2-adrenoreceptor selectivity of fenoterol, hexoprenaline, ritodrine and salbutamol. S Afr Med J. 1976;50(49):1969-72. PMID: 1013850. View Source
